3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid, commonly known as PTABA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. PTABA belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in the treatment of various inflammatory diseases.
Wirkmechanismus
PTABA exerts its anti-inflammatory effects by inhibiting the activity of COX-2 and reducing the production of prostaglandins. It also inhibits the production of NO, which further reduces inflammation. PTABA has been shown to have a higher selectivity towards COX-2 compared to COX-1, which is responsible for the production of prostaglandins that protect the stomach lining. This selectivity reduces the risk of gastrointestinal side effects associated with 3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid.
Biochemical and Physiological Effects
PTABA has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, including rheumatoid arthritis and osteoarthritis. It has also been found to reduce the severity of colitis and other inflammatory bowel diseases. PTABA has been shown to have a low toxicity profile and does not affect the liver or kidney functions.
Vorteile Und Einschränkungen Für Laborexperimente
PTABA has several advantages for lab experiments. It is easy to synthesize and has a high yield and purity. It has a low toxicity profile and does not affect the liver or kidney functions. However, PTABA has some limitations for lab experiments. It has a low solubility in water, which makes it difficult to administer orally or intravenously. It also has a short half-life, which limits its effectiveness.
Zukünftige Richtungen
PTABA has shown promising results in the treatment of various inflammatory diseases. Future research should focus on optimizing the synthesis method to increase the solubility and half-life of PTABA. The development of PTABA analogs with improved pharmacokinetic properties could also be explored. The efficacy of PTABA in combination with other anti-inflammatory drugs should be investigated. The potential of PTABA in the treatment of other diseases, such as cancer and neurodegenerative diseases, should also be explored.
Synthesemethoden
The synthesis of PTABA involves the reaction of 3-aminobenzoic acid with 6-phenyl-4-pyrimidinethiol in the presence of acetic anhydride. The reaction mixture is then treated with hydrochloric acid to obtain PTABA in high yield and purity.
Wissenschaftliche Forschungsanwendungen
PTABA has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are responsible for inflammation and pain. PTABA has also been found to inhibit the production of nitric oxide (NO), which is involved in the inflammatory response.
Eigenschaften
IUPAC Name |
3-[[2-(6-phenylpyrimidin-4-yl)sulfanylacetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(22-15-8-4-7-14(9-15)19(24)25)11-26-18-10-16(20-12-21-18)13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUYGSXNYKQUCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.